2-Chloro-5,8-dimethylquinazolin-4(1H)-one
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Overview
Description
2-Chloro-5,8-dimethylquinazolin-4(1H)-one is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloro-5,8-dimethylaniline with formamide or formic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5,8-dimethylquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethylquinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazolin-4(1H)-one
- 5,8-Dimethylquinazolin-4(1H)-one
- 2,5,8-Trimethylquinazolin-4(1H)-one
Uniqueness
2-Chloro-5,8-dimethylquinazolin-4(1H)-one is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
CAS No. |
62484-36-0 |
---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-5,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-4-6(2)8-7(5)9(14)13-10(11)12-8/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
MZXLDNFRJZTNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(NC2=O)Cl |
Origin of Product |
United States |
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